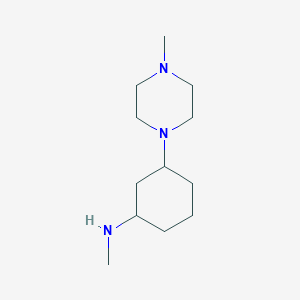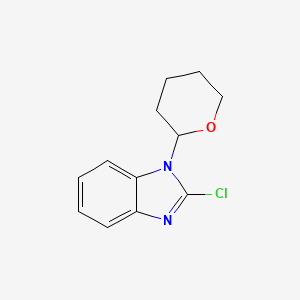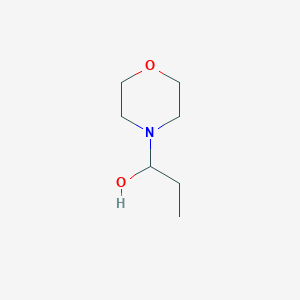
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is an organic compound with the molecular formula C9H14O4 It is a monomethyl ester of 1,3-cyclohexanedicarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester can be synthesized through selective esterification of 1,3-cyclohexanedicarboxylic acid. One common method involves the use of methanol and a catalytic amount of thionyl chloride at room temperature (approximately 25-27°C). The reaction selectively esterifies the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group .
Industrial Production Methods
Industrial production of monomethyl 1,3-cyclohexanedicarboxylate typically involves large-scale esterification processes. These processes use similar reagents and conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
Oxidation: 1,3-cyclohexanedicarboxylic acid.
Reduction: 1,3-cyclohexanedimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of monomethyl 1,3-cyclohexanedicarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 1,3-cyclohexanedicarboxylate
- 1,4-Cyclohexanedicarboxylic acid
- 1,2-Cyclohexanedicarboxylic acid
Uniqueness
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is unique due to its selective esterification, which allows for specific functionalization and reactivity. This selectivity makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C9H13O4- |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
3-methoxycarbonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
PODOUIALODEQFA-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1CCCC(C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-benzyl-3-[2-(2-methoxyphenyl)acetyl]-oxazolidin-2-one](/img/structure/B8571483.png)




![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-5-methoxyphenol](/img/structure/B8571516.png)




![(1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8571553.png)


